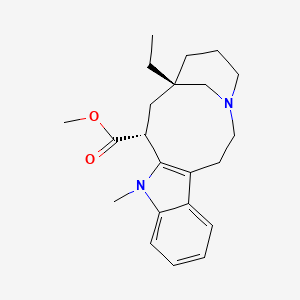
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its unique structure and properties It is a derivative of acridine, a class of compounds known for their fluorescent properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- typically involves multiple steps, starting from acridine derivatives. The process includes chlorination, methoxylation, and subsequent amination with piperazine derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to intercalate into DNA makes it valuable for investigating nucleic acid structures and functions.
Biology: In biological research, it serves as a tool for studying cellular processes, including DNA replication and repair. Its fluorescent properties enable visualization of cellular components and tracking of molecular events.
Medicine: In medicine, this compound has potential applications in cancer research. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for various applications, including quality control and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. The compound can also induce apoptosis in cancer cells by activating specific molecular pathways, including the PI3K/Akt pathway .
Comparación Con Compuestos Similares
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6-Chloro-2-ethoxyacridin-9-amine: Another derivative with similar fluorescent properties.
9-Acridinamine, 6-chloro-N-(2-ethoxyphenyl)-2-methoxy-: Used in similar applications but with different substituents affecting its properties.
Uniqueness: The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- lies in its specific substituents, which enhance its ability to intercalate into DNA and its potential therapeutic applications. The presence of the piperazine moiety may also contribute to its unique biological activity and specificity.
Propiedades
Número CAS |
86863-23-2 |
|---|---|
Fórmula molecular |
C20H23ClN4O |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C20H23ClN4O/c1-26-15-3-5-18-17(13-15)20(16-4-2-14(21)12-19(16)24-18)23-8-11-25-9-6-22-7-10-25/h2-5,12-13,22H,6-11H2,1H3,(H,23,24) |
Clave InChI |
UQRORLSMRFANID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


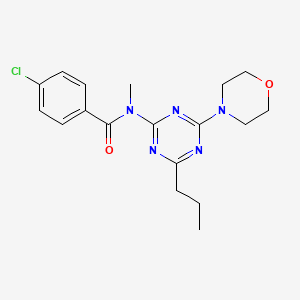
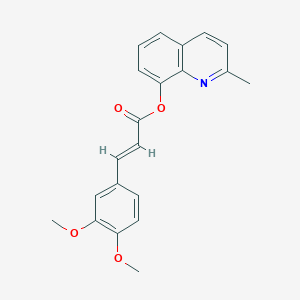

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)


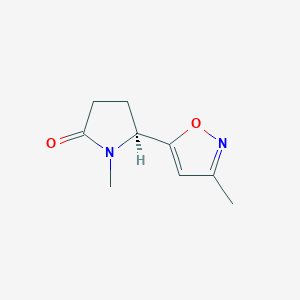


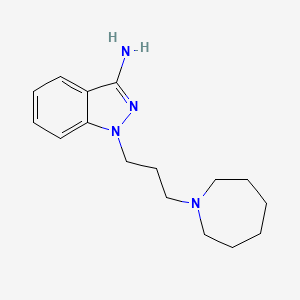
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
